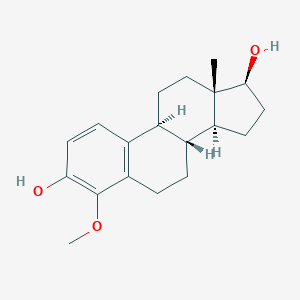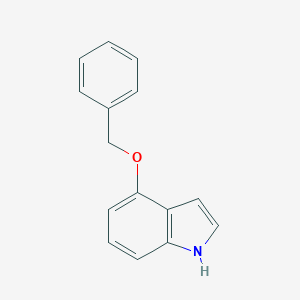
Drospirenone Intermediates
Übersicht
Beschreibung
Drospirenone intermediates are crucial compounds in the synthesis of drospirenone, a synthetic progestin used in various hormonal contraceptives and hormone replacement therapies. Drospirenone is known for its progestogenic, antimineralocorticoid, and antiandrogenic properties, making it a valuable component in medications aimed at regulating hormonal imbalances and preventing pregnancy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of drospirenone intermediates involves several synthetic routes. One common method includes the reaction of 7-carbonyl-3beta-acetoxyl-17, 17-ethylenedioxy-15beta and 16beta-methylene-5-androstene with a reducing agent and a catalyst. This reaction yields 7beta-hydroxyl-3beta-acetoxyl-17, 17-ethylenedioxy-15beta and 16beta-methylene-5-androstene through a reduction reaction in a solvent .
Industrial Production Methods: Industrial production of this compound often involves metal-free oxidation processes. For instance, the metal-free oxidation of 17-(3-hydroxypropyl)-3,17-dihydroxyandrostanes is a notable method. This process ensures the selective reduction of 7-carbonyl to 7beta-hydroxyl, enhancing the atom economy and making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Drospirenone intermediates undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Selective reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Often involves reagents like chromium trioxide or potassium permanganate.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs reagents like halogens or alkylating agents under controlled conditions.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original androstane structure, which are essential intermediates in the synthesis of drospirenone .
Wissenschaftliche Forschungsanwendungen
Drospirenone intermediates have a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex steroidal structures and as intermediates in organic synthesis.
Biology: Studied for their role in modulating hormonal pathways and their effects on cellular processes.
Medicine: Integral in the development of hormonal contraceptives and hormone replacement therapies.
Wirkmechanismus
Drospirenone exerts its effects primarily by binding to progesterone receptors, mimicking the action of natural progesterone. It also has antimineralocorticoid activity, which helps in reducing water retention and bloating. Additionally, its antiandrogenic properties make it effective in treating conditions like acne by reducing the effects of androgens on the skin .
Vergleich Mit ähnlichen Verbindungen
Spironolactone: Another synthetic steroid with antimineralocorticoid properties.
Levonorgestrel: A synthetic progestin used in various contraceptives.
Norethindrone: A progestin used in oral contraceptives and hormone replacement therapy.
Comparison: Drospirenone is unique due to its combined progestogenic, antimineralocorticoid, and antiandrogenic activities. Unlike spironolactone, which is primarily used as a diuretic, drospirenone is specifically designed for hormonal regulation. Compared to levonorgestrel and norethindrone, drospirenone offers additional benefits in reducing water retention and treating acne, making it a versatile option in hormonal therapies .
Eigenschaften
IUPAC Name |
[(1R,2S,3S,5S,7S,10S,11R,14S,18R)-18-hydroxy-7,11-dimethyl-6-oxo-14-pentacyclo[8.8.0.02,7.03,5.011,16]octadec-16-enyl] 2,2-dimethylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O4/c1-23(2,3)22(28)29-14-6-8-24(4)13(10-14)11-18(26)19-17(24)7-9-25(5)20(19)15-12-16(15)21(25)27/h11,14-20,26H,6-10,12H2,1-5H3/t14-,15+,16-,17-,18-,19-,20-,24-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLROWSBVFNKEEF-AWBCXTIISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1=CC(C3C2CCC4(C3C5CC5C4=O)C)O)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3[C@@H]5C[C@@H]5C4=O)C)O)OC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80652607 | |
| Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS)-9-Hydroxy-4a,6a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,9-hexadecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-2-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82543-09-7 | |
| Record name | (3β,7β,15α,16α)-3-(2,2-Dimethyl-1-oxopropoxy)-15,16-dihydro-7-hydroxy-3′H-cycloprop[15,16]androsta-5,15-dien-17-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82543-09-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,4aR,4bS,6aS,7aS,8aS,8bS)-9-Hydroxy-4a,6a-dimethyl-7-oxo-1,2,3,4,4a,4b,5,6,6a,7,7a,8,8a,8b,8c,9-hexadecahydrocyclopropa[4,5]cyclopenta[1,2-a]phenanthren-2-yl 2,2-dimethylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80652607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7 beta-Hydroxy-15 beta,16 beta-methylene-3 beta-pivaloyloxy-5-androsten-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)










